trospium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

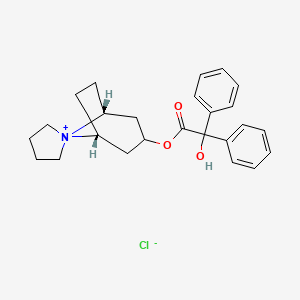

[(1R,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCSYOQWLPPAOA-HLUKFBSCSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[N+]2(C1)[C@@H]3CC[C@@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trospium Chloride on Detrusor Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physiological mechanisms by which trospium chloride exerts its therapeutic effects on the detrusor muscle of the urinary bladder. The information presented herein is intended for an audience with a strong background in pharmacology, physiology, and drug development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a potent, non-selective competitive antagonist of acetylcholine at muscarinic receptors.[1][2] Its primary therapeutic effect in the treatment of overactive bladder (OAB) stems from its ability to block the action of acetylcholine on muscarinic receptors located on the detrusor smooth muscle cells.[1] This antagonism leads to a reduction in involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of urgency, frequency, and urge incontinence.[3]

The detrusor muscle is predominantly innervated by parasympathetic cholinergic nerves that release acetylcholine, which in turn stimulates M2 and M3 muscarinic receptor subtypes. While M2 receptors are more abundant, M3 receptors are primarily responsible for mediating detrusor muscle contraction. This compound exhibits high affinity for both M2 and M3 receptors, effectively inhibiting the contractile signaling cascade.

A key characteristic of this compound is its quaternary ammonium structure, which confers high hydrophilicity. This property limits its ability to cross the blood-brain barrier, resulting in a lower incidence of central nervous system (CNS) side effects compared to tertiary amine anticholinergics.

Quantitative Analysis of Receptor Binding and Functional Inhibition

The efficacy of this compound is underscored by its high binding affinity for muscarinic receptors and its potent functional inhibition of detrusor muscle contraction.

Muscarinic Receptor Binding Affinities

The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction.

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

| This compound | 3.5 | 1.1 | 1.0 | 1.4 | 6.0 |

| Oxybutynin | - | - | - | - | - |

| Tolterodine | - | - | - | - | - |

Data for Oxybutynin and Tolterodine were not consistently available in the searched literature for a direct comparison in this format.

Functional Inhibition of Detrusor Muscle Contraction

In vitro studies using isolated detrusor muscle strips have quantified the functional inhibitory effect of this compound on agonist-induced contractions. The IC50 value represents the concentration of the drug that inhibits 50% of the maximal contractile response.

| Agonist | Species | IC50 of this compound |

| Carbachol | Human | Not explicitly stated in search results |

| Carbachol | Porcine | Not explicitly stated in search results |

While specific IC50 values for carbachol-induced contractions were not found, preclinical studies have demonstrated that this compound is significantly more potent than oxybutynin and tolterodine in inhibiting contractile responses to both carbachol and electrical stimulation.

Signaling Pathways in Detrusor Muscle Contraction and Trospium's Interruption

The contractile process in detrusor smooth muscle is initiated by the binding of acetylcholine to M3 muscarinic receptors. This event triggers a well-defined intracellular signaling cascade that is effectively blocked by this compound.

References

- 1. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT-PCR: changes in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Quaternary Ammonium Compounds: A Technical Guide for Researchers

An in-depth examination of the absorption, distribution, metabolism, and excretion of trospium and other quaternary ammonium compounds, tailored for researchers, scientists, and drug development professionals.

Quaternary ammonium compounds (QACs) are a diverse class of chemicals characterized by a positively charged nitrogen atom bonded to four organic groups. This permanent charge significantly influences their pharmacokinetic properties, generally leading to low oral bioavailability and limited penetration across biological membranes like the blood-brain barrier. This technical guide provides a comprehensive overview of the pharmacokinetics of QACs, with a primary focus on trospium, a synthetic QAC used for the treatment of overactive bladder. Comparative data for other relevant QACs are also presented to provide a broader context for this class of compounds.

Core Pharmacokinetic Profile of Trospium Chloride

This compound, a hydrophilic quaternary amine, exhibits a pharmacokinetic profile characterized by poor and variable oral absorption, minimal metabolism, and predominant excretion as an unchanged drug in the urine.[1] Its disposition is significantly influenced by drug transporters.

Absorption

Oral absorption of trospium is low, with an absolute bioavailability of approximately 9.6%.[1] Peak plasma concentrations are typically reached 5 to 6 hours after oral administration.[2] The absorption of trospium is significantly affected by food, which can reduce bioavailability by 70-80%.[3] Therefore, it is recommended to be taken on an empty stomach.[3] Studies suggest that trospium is primarily absorbed from the upper gastrointestinal tract. The absorption process is complex and involves P-glycoprotein (P-gp) mediated efflux, which actively transports the drug back into the intestinal lumen, thereby limiting its systemic absorption.

Distribution

Following absorption, trospium has a large apparent volume of distribution, ranging from 350 to 800 L, indicating extensive distribution into tissues. Plasma protein binding is moderate, in the range of 50-85%. A key characteristic of trospium is its limited ability to cross the blood-brain barrier, which is attributed to its hydrophilic nature and its substrate affinity for the P-gp efflux transporter at the blood-brain barrier.

Metabolism

This compound undergoes minimal metabolism. The primary metabolic pathway is the hydrolysis of the ester bond to form a spiroalcohol metabolite. Importantly, the cytochrome P450 (CYP) enzyme system does not play a significant role in its metabolism, which minimizes the potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of CYP enzymes.

Excretion

The major route of elimination for trospium is renal excretion of the unchanged drug. Renal clearance of trospium exceeds the glomerular filtration rate, indicating that active tubular secretion is a significant elimination pathway. Organic cation transporters (OCTs), specifically OCT1, OCT2, and OCT3, have been identified as being involved in the transport and subsequent renal and hepatobiliary secretion of trospium. The elimination half-life of immediate-release trospium ranges from 10 to 20 hours.

Comparative Pharmacokinetics of Quaternary Ammonium Compounds

The table below summarizes the key pharmacokinetic parameters of trospium and other selected quaternary ammonium compounds, providing a comparative overview of their properties.

| Compound | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax) (hours) | Plasma Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Excretion |

| This compound | ~9.6 | 5-6 | 50-85 | 10-20 (immediate release) | Renal (unchanged drug) |

| Propantheline Bromide | Incomplete absorption | ~1 | Not specified | ~1.6 | Renal (mostly as metabolites) |

| Pyridostigmine Bromide | 10-20 | ~2 | Not specified | ~1.5-1.8 | Renal (unchanged and metabolites) |

| Benzalkonium Chloride | Poorly absorbed orally | Not specified | Not specified | Not specified | Primarily fecal |

| Glycopyrronium Bromide | Highly variable (oral); ~40 (inhaled) | 3.1 (oral); <0.33 (inhaled) | 38-44 | 0.6-1.2 (IV); 3.0 (oral); 33-53 (inhaled) | Renal (unchanged drug) |

| Otilonium Bromide | ~3 | ~2 | Not specified | Not specified | Fecal (95-97%) |

| Ipratropium Bromide | ~2 (oral); 0.03-6.9 (inhaled) | 1-2 | 0-9 | ~1.6-2 | Renal and Fecal |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to determine the pharmacokinetic parameters of quaternary ammonium compounds.

In Vitro Caco-2 Permeability Assay for Intestinal Absorption

Objective: To assess the potential for intestinal absorption and identify the role of efflux transporters like P-glycoprotein.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter supports in transwell plates and cultured for 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies: The test compound is added to either the apical (A) or basolateral (B) chamber of the transwell plate. Samples are taken from the receiver chamber at specified time points.

-

Directional Permeability: To assess active transport, the apparent permeability coefficient (Papp) is determined in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

-

Efflux Ratio: The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Inhibitor Studies: To confirm the involvement of specific transporters like P-gp, the assay is repeated in the presence of a known inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the compound is a substrate for that transporter.

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

In Vitro Plasma Protein Binding Assay by Equilibrium Dialysis

Objective: To determine the fraction of a drug that is bound to plasma proteins.

Methodology:

-

Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semipermeable membrane.

-

Procedure:

-

The test compound is added to human plasma at a known concentration.

-

The plasma containing the drug is placed in one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline) is placed in the other chamber.

-

The device is incubated at 37°C with gentle shaking to allow the unbound drug to reach equilibrium across the membrane. The incubation time is determined in preliminary experiments to ensure equilibrium is reached.

-

After incubation, aliquots are taken from both the plasma and buffer chambers.

-

-

Sample Analysis: The concentration of the drug in both aliquots is measured by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Human Radiolabeled Mass Balance Study

Objective: To determine the absorption, metabolism, and excretion (AME) of a drug.

Methodology:

-

Study Population: The study is typically conducted in a small number of healthy male volunteers.

-

Radiolabeling: The drug molecule is labeled with a radioactive isotope, most commonly carbon-14 (¹⁴C).

-

Dosing and Sample Collection: A single dose of the radiolabeled drug is administered to the subjects. Urine, feces, and blood samples are collected at predetermined intervals until the radioactivity is almost completely recovered (typically >90% of the administered dose).

-

Radioactivity Measurement: The total radioactivity in the collected samples (plasma, urine, and feces) is measured using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

-

Metabolite Profiling and Identification: The parent drug and its metabolites in plasma, urine, and feces are separated using chromatographic techniques (e.g., HPLC) and identified and quantified using mass spectrometry (MS) and radiometric detection.

-

Data Analysis: The pharmacokinetic parameters of the parent drug and total radioactivity are calculated. The routes and rates of excretion are determined, and the metabolic pathways are elucidated.

Determination of Renal Clearance

Objective: To quantify the rate at which a drug is cleared from the body by the kidneys.

Methodology:

-

Study Design: The test drug is administered to subjects, often intravenously to bypass absorption variability.

-

Sample Collection: Timed urine samples and blood samples are collected over a defined period.

-

Measurement of GFR (for context): The glomerular filtration rate (GFR) is often determined concurrently using an exogenous marker like inulin or an endogenous marker like creatinine. The clearance of inulin is considered the gold standard for measuring GFR as it is freely filtered and not secreted or reabsorbed.

-

Drug Concentration Analysis: The concentration of the drug in plasma and urine is measured using a validated analytical method.

-

Calculation: Renal clearance (CLr) is calculated using the following formula: CLr = (Urine Concentration × Urine Flow Rate) / Plasma Concentration

-

Interpretation: If the renal clearance of a drug is greater than the GFR, it indicates that the drug undergoes active tubular secretion in addition to glomerular filtration.

Key Processes and Pathways

The following diagrams illustrate the key pharmacokinetic pathways and experimental workflows for quaternary ammonium compounds like trospium.

Caption: ADME pathway of trospium.

Caption: Role of transporters in trospium disposition.

Caption: Key experimental workflows in pharmacokinetic profiling.

References

- 1. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Federal Register :: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies; Guidance for Industry; Availability [federalregister.gov]

- 3. 2.6. In vitro human plasma rapid equilibrium dialysis (RED) protein binding assay [bio-protocol.org]

A Technical Guide to the Blood-Brain Barrier Permeability of Trospium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific evidence and experimental methodologies used to characterize the blood-brain barrier (BBB) permeability of trospium chloride. This compound, a quaternary ammonium antimuscarinic agent, is utilized for the treatment of overactive bladder (OAB).[1][2][3] Its clinical utility is significantly enhanced by its limited ability to cross the BBB, which minimizes the risk of central nervous system (CNS) side effects commonly associated with other anticholinergic drugs.[3][4] This document synthesizes key findings from in vivo and in vitro studies, details the experimental protocols employed, and presents quantitative data in a comparative format.

Core Principles: Physicochemical Properties and BBB Interaction

The low CNS penetration of this compound is fundamentally governed by two key factors: its inherent physicochemical properties and its interaction with active transporter proteins at the BBB.

-

Physicochemical Properties : this compound is a quaternary amine, making it a permanently charged and highly hydrophilic molecule. This high polarity is a major impediment to passive diffusion across the lipophilic endothelial cells that form the BBB. Its log partition coefficient (logP) of -1.22 signifies its preference for aqueous environments over lipid membranes, predicting poor passive permeability.

-

Active Efflux Transport : Beyond its limited passive diffusion, this compound is actively expelled from the brain by efflux transporters. It is a confirmed substrate for P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a critical efflux pump at the BBB that actively transports a wide range of xenobiotics out of the CNS. This active efflux mechanism serves as a primary barrier, significantly restricting the entry and residence time of this compound in the brain.

The combination of these factors results in the significantly low BBB penetration observed for this compound.

References

- 1. Brain penetration of the OAB drug this compound is not increased in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Biological action, Pharmacodynamics, and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

In Vitro Characterization of Trospium Chloride's Anticholinergic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro methodologies used to characterize the anticholinergic effects of trospium chloride, a quaternary ammonium compound widely used in the management of overactive bladder. This document details the experimental protocols for key assays, presents quantitative data on its receptor binding affinity and functional potency, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), exhibiting a parasympatholytic action that relaxes the smooth muscle of the bladder.[1] Its anticholinergic activity is central to its therapeutic efficacy in treating the symptoms of overactive bladder, such as urgency, frequency, and urge incontinence. A thorough in vitro characterization is essential to understand its pharmacological profile, including its affinity for different muscarinic receptor subtypes and its functional effects on target tissues.

Data Presentation: Quantitative Pharmacological Parameters

The anticholinergic properties of this compound have been quantified through various in vitro assays. The following tables summarize key data on its binding affinity for human muscarinic receptor subtypes and its functional potency in inhibiting bladder muscle contraction.

Table 1: Muscarinic Receptor Binding Affinities of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

| M1 | 3.5 |

| M2 | 1.1 |

| M3 | 1.0 |

| M4 | 1.4 |

| M5 | 6.0 |

Data sourced from receptor assays.[1]

Table 2: Functional Antagonistic Potency of this compound

| Assay | Agonist | Tissue/Cell Type | Parameter | Value |

| Isolated Detrusor Muscle Contraction | Carbachol | Human | EC50 | 3 nM |

This value represents the concentration of this compound that produces 50% of its maximal inhibitory effect on carbachol-induced contractions.[2]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the anticholinergic effects of this compound.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).

-

[³H]-N-methylscopolamine ([³H]NMS) as the radioligand.

-

This compound at various concentrations.

-

Atropine (for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice. Resuspend the membranes in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer

-

Cell membranes

-

[³H]NMS (at a concentration near its Kd)

-

Either:

-

Vehicle (for total binding)

-

Atropine (1 µM, for non-specific binding)

-

This compound (at a range of concentrations)

-

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Bladder Detrusor Muscle Strip Contraction Assay

This functional assay measures the ability of this compound to inhibit agonist-induced contractions of bladder smooth muscle.

Objective: To determine the functional potency (EC50) of this compound in antagonizing muscarinic receptor-mediated bladder muscle contraction.

Materials:

-

Animal (e.g., guinea pig, rat) or human bladder tissue.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂.

-

Carbachol or acetylcholine as the muscarinic agonist.

-

This compound at various concentrations.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the bladder and remove the urothelium and connective tissue. Cut the detrusor muscle into longitudinal strips (e.g., 2 mm x 10 mm).

-

Mounting: Mount the muscle strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to establish a baseline contractile response.

-

Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Incubate the strips with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes).

-

Repeat Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.

-

Schild Analysis: Repeat steps 5 and 6 with multiple concentrations of this compound. Construct a Schild plot by plotting the log of (concentration ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA₂ value, which is a measure of the antagonist's potency. A slope of 1 is indicative of competitive antagonism.

Intracellular Calcium Mobilization Assay

This assay investigates the effect of this compound on the downstream signaling cascade of muscarinic receptor activation, specifically the mobilization of intracellular calcium.

Objective: To determine if this compound blocks agonist-induced increases in intracellular calcium concentration ([Ca²⁺]i) in bladder smooth muscle cells.

Materials:

-

Cultured primary bladder smooth muscle cells or a suitable cell line expressing muscarinic receptors.

-

Fluo-4 AM or Fura-2 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

-

Pluronic F-127.

-

Muscarinic agonist (e.g., carbachol).

-

This compound at various concentrations.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 60-90 minutes at 37°C in the dark.

-

-

Wash: Gently wash the cells with HBSS to remove extracellular dye.

-

Antagonist Incubation: Add HBSS containing various concentrations of this compound to the wells and incubate for a specified period.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Establish a baseline fluorescence reading.

-

Inject the muscarinic agonist into the wells.

-

Record the change in fluorescence intensity over time. For Fluo-4, excitation is at ~494 nm and emission at ~516 nm. For Fura-2, ratiometric measurements are taken with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.

-

-

Data Analysis: The increase in fluorescence intensity or the change in the fluorescence ratio corresponds to the increase in [Ca²⁺]i. Quantify the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value for the inhibition of the calcium response.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Muscarinic Receptor Signaling Pathway in Bladder Smooth Muscle.

Caption: Radioligand Binding Assay Workflow.

Caption: Isolated Tissue Functional Assay Workflow.

Conclusion

The in vitro characterization of this compound demonstrates its potent anticholinergic properties, which underlie its clinical efficacy. Through radioligand binding assays, its high affinity for muscarinic receptors, particularly the M2 and M3 subtypes prevalent in the bladder, has been established. Functional assays on isolated detrusor muscle strips confirm its ability to competitively antagonize agonist-induced contractions. Furthermore, intracellular calcium mobilization assays provide insight into its mechanism of action at the level of cellular signaling. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the study and development of anticholinergic drugs.

References

Beyond the Muscarinic Receptors: An In-depth Technical Guide to the Molecular Targets of Trospium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trospium chloride, a quaternary ammonium antimuscarinic agent, is a cornerstone in the management of overactive bladder (OAB). Its therapeutic efficacy is primarily attributed to the blockade of M2 and M3 muscarinic acetylcholine receptors in the detrusor muscle. However, a growing body of evidence reveals that the pharmacological profile of this compound extends beyond these primary targets. This technical guide provides a comprehensive exploration of the non-muscarinic molecular interactions of this compound, with a particular focus on its engagement with various drug transporter proteins. Understanding these secondary targets is crucial for a complete comprehension of its pharmacokinetics, potential drug-drug interactions, and overall clinical performance. This document synthesizes quantitative data from key studies, details the experimental methodologies employed, and presents visual representations of the relevant molecular pathways and experimental workflows.

Introduction

The clinical use of this compound is well-established for the symptomatic treatment of OAB. Its chemical structure, featuring a permanent positive charge, confers low lipophilicity, which is a key factor in its limited ability to cross the blood-brain barrier, thereby reducing central nervous system side effects.[1] While its antagonism of M2 and M3 receptors is the principal mechanism of action for bladder relaxation, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is significantly influenced by its interactions with a suite of transporter proteins. This guide delves into these interactions, providing a detailed overview for researchers and drug development professionals.

Interaction with Nicotinic Receptors

Consistent across multiple studies, this compound exhibits a negligible affinity for nicotinic acetylcholine receptors at therapeutic concentrations.[2][3][4][5] This high degree of selectivity for muscarinic over nicotinic receptors is a key feature of its pharmacological profile, contributing to its favorable side-effect profile by avoiding the complex and widespread effects associated with nicotinic receptor modulation.

Engagement with Drug Transporter Proteins

The hydrophilic nature of this compound necessitates carrier-mediated transport for its movement across cellular membranes. Several key transporter proteins have been identified as interacting partners, playing a significant role in its oral absorption, tissue distribution, and renal and hepatic clearance.

Organic Anion Transporting Polypeptide (OATP) Family

OATP1A2: this compound has been identified as a substrate for OATP1A2, an influx transporter.

Organic Cation Transporter (OCT) Family

OCT1, OCT2, and OCT3: this compound is a substrate for several members of the organic cation transporter family, which are crucial for the uptake of organic cations into various tissues.

ATP-Binding Cassette (ABC) Transporter Family

P-glycoprotein (P-gp/MDR1/ABCB1): P-gp is an efflux transporter that plays a critical role in limiting the cellular uptake and tissue penetration of its substrates. This compound has been identified as a P-gp substrate.

Multidrug and Toxin Extrusion Proteins (MATE1 and MATE2-K): These transporters are involved in the efflux of cationic drugs, particularly in the kidney and liver.

Quantitative Data on this compound-Transporter Interactions

The following table summarizes the key quantitative parameters from in vitro studies characterizing the interaction of this compound with various transporter proteins. It is important to note that variations in experimental systems and methodologies can lead to differences in the reported values.

| Transporter | Species | Experimental System | Parameter | Value | Reference(s) |

| OATP1A2 | Human | Transfected HEK293 cells | Km | 6.9 ± 1.3 µmol/L | |

| Vmax | 41.6 ± 1.8 pmol/mg·min | ||||

| OCT1 | Human | Transfected HEK293 cells | Km | 106 ± 16 µmol/L | |

| Vmax | 269 ± 18 pmol/mg·min | ||||

| Human | Transfected HEK293 cells | Km | 17 µM | ||

| Mouse | Transfected HEK293 cells | Km | 58.7 µM | ||

| OCT2 | Human | Transfected HEK293 cells | Km | 8 µM | |

| Mouse | Transfected HEK293 cells | Km | 78.5 µM | ||

| P-gp (ABCB1) | Human | Lipovesicle assay | Km | 34.9 ± 7.5 µmol/L | |

| Vmax | 105 ± 9.1 pmol/mg·min | ||||

| MATE1 | Mouse | Transfected HEK293 cells | Km | 29.3 µM | |

| Ranitidine Inhibition | Human | Transfected HEK293 cells | IC50 (vs OCT1) | 186 ± 25 µM | |

| IC50 (vs OCT2) | 482 ± 105 µM | ||||

| IC50 (vs MATE1) | 134 ± 37 µM | ||||

| IC50 (vs MATE2-K) | 35 ± 11 µM |

Experimental Protocols

In Vitro Transporter Uptake Assays

These assays are fundamental for determining if a compound is a substrate of a specific uptake transporter and for quantifying the kinetics of this transport.

Objective: To measure the uptake of this compound into cells overexpressing a specific transporter protein (e.g., OATP1A2, OCT1, OCT2).

General Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous transporter expression. These cells are stably or transiently transfected with a plasmid containing the cDNA of the human transporter of interest (e.g., SLCO1A2 for OATP1A2, SLC22A1 for OCT1).

-

Cell Seeding: Transfected cells are seeded into multi-well plates (e.g., 24- or 48-well plates) and cultured until they form a confluent monolayer.

-

Uptake Experiment:

-

The cell monolayer is washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

An uptake buffer containing a known concentration of this compound (often radiolabeled, e.g., [3H]this compound, for ease of detection) is added to the cells.

-

The cells are incubated for a specified period at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove any unbound substrate.

-

-

Cell Lysis and Quantification:

-

The cells are lysed using a suitable lysis buffer.

-

The intracellular concentration of this compound is determined. For radiolabeled compounds, this is done by liquid scintillation counting. For non-labeled compounds, LC-MS/MS is used.

-

-

Data Analysis:

-

The rate of uptake is calculated and normalized to the protein concentration of the cell lysate.

-

To determine kinetic parameters (Km and Vmax), the experiment is repeated with a range of this compound concentrations, and the data are fitted to the Michaelis-Menten equation.

-

Control experiments are performed using mock-transfected cells (cells without the transporter gene) to determine non-specific binding and passive diffusion. The transporter-specific uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.

-

Vesicular Transport Assay for P-glycoprotein (P-gp)

This assay is specifically designed to measure the activity of efflux transporters like P-gp.

Objective: To determine if this compound is a substrate of P-gp and to quantify the ATP-dependent transport.

General Methodology:

-

Preparation of Membrane Vesicles: Inside-out membrane vesicles are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells or HEK293 cells).

-

Transport Reaction:

-

The vesicles are incubated with this compound in a reaction buffer.

-

The transport is initiated by the addition of ATP. A control reaction is run in the presence of AMP or in the absence of ATP to measure non-ATP-dependent transport and non-specific binding.

-

The reaction is incubated at 37°C for a defined time.

-

-

Termination and Quantification:

-

The reaction is stopped by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane that retains the vesicles.

-

The filter is washed to remove any unbound substrate.

-

The amount of this compound trapped inside the vesicles on the filter is quantified, typically by liquid scintillation counting or LC-MS/MS.

-

-

Data Analysis:

-

ATP-dependent transport is calculated by subtracting the amount of substrate in the control (AMP/no ATP) from the amount in the ATP-containing reaction.

-

Kinetic parameters are determined by varying the substrate concentration.

-

Signaling Pathways and Molecular Interactions

The interaction of this compound with transporters does not involve classical signaling pathways but rather direct physical translocation across the cell membrane. The following diagram illustrates the interplay of different transporters in the disposition of this compound in key tissues.

Conclusion

While the therapeutic action of this compound in OAB is firmly rooted in its antagonism of M2 and M3 muscarinic receptors, its molecular interactions are more complex. A comprehensive understanding of its pharmacology must include its engagement with a variety of drug transporter proteins, including OATP1A2, OCT1, OCT2, P-gp, MATE1, and MATE2-K. These interactions are critical determinants of its pharmacokinetic profile, influencing its absorption, distribution, and elimination. For researchers and drug development professionals, a thorough characterization of these off-target interactions is essential for predicting potential drug-drug interactions, understanding inter-individual variability in response, and designing novel drug delivery strategies. The data and methodologies presented in this guide provide a foundational resource for further investigation into the multifaceted molecular pharmacology of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic Drug-Drug Interactions Between this compound and Ranitidine Substrates of Organic Cation Transporters in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Unraveling the Impact of Trospium Chloride on Smooth Muscle Cell Signaling

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms through which trospium chloride exerts its effects on smooth muscle cells, with a primary focus on the urinary bladder detrusor muscle. The document details the signaling pathways involved, presents quantitative data on receptor binding and functional inhibition, outlines relevant experimental protocols, and provides visual representations of the core concepts to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a quaternary ammonium compound that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2][3] Its therapeutic effect, particularly in the treatment of overactive bladder (OAB), stems from its ability to block the action of acetylcholine (ACh) on the smooth muscle cells of the bladder wall, leading to muscle relaxation.[4][5]

The detrusor muscle of the urinary bladder is densely innervated by parasympathetic nerves that release ACh, which in turn stimulates M2 and M3 muscarinic receptor subtypes. While M2 receptors are more numerous, M3 receptors are primarily responsible for mediating the direct contraction of the bladder smooth muscle. This compound exhibits a high and roughly equal affinity for all five muscarinic receptor subtypes (M1-M5), effectively preventing ACh from binding and initiating the contractile signaling cascade.

Signaling Pathways Modulated by this compound

The primary signaling pathway inhibited by this compound in bladder smooth muscle is the Gq/11-coupled cascade initiated by M3 receptor activation.

M3 Receptor Signaling Pathway (Pro-Contraction):

-

Agonist Binding: Acetylcholine (ACh) binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding activates the associated Gq/11 protein.

-

PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains, enabling the cross-bridge cycling of actin and myosin filaments, resulting in smooth muscle contraction.

This compound's Point of Intervention: this compound competitively binds to the M3 receptor, preventing ACh from initiating this entire cascade. This blockade directly inhibits the release of intracellular calcium and subsequent muscle contraction.

M2 Receptor Signaling Pathway (Inhibition of Relaxation): M2 receptors, while more abundant, play an indirect role. Their activation by ACh inhibits adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP). Reduced cAMP levels diminish the activity of Protein Kinase A (PKA), which normally promotes muscle relaxation. By antagonizing M2 receptors, this compound can lead to a relative increase in cAMP, further contributing to a state of muscle relaxation.

Quantitative Data

The efficacy of this compound is quantified through its binding affinity for muscarinic receptors (Ki) and its functional inhibition of agonist-induced effects (IC50/EC50).

Table 1: Muscarinic Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Affinity (Ki, nM) | Species |

|---|---|---|

| M1 | 3.5 | Human |

| M2 | 1.1 | Human |

| M3 | 1.0 | Human |

| M4 | 1.4 | Human |

| M5 | 6.0 | Human |

Data sourced from receptor binding assays. The smaller the Ki value, the stronger the binding affinity.

Table 2: Functional Inhibitory Activity of this compound

| Assay Description | Parameter | Value (nM) |

|---|---|---|

| Inhibition of Carbachol-induced contraction of human detrusor smooth muscle | EC50 | 3 |

Data sourced from in-vitro organ bath studies.

Key Experimental Protocols

The quantitative data presented above are derived from established experimental methodologies. Below are detailed protocols for two key types of assays.

4.1. Radioligand Receptor Binding Assay (Competition Assay)

This assay determines the affinity (Ki) of a compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand.

Objective: To determine the Ki of this compound at human M1-M5 muscarinic receptors.

Materials:

-

Cell membranes from CHO or HEK 293 cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1-10 µM).

-

Test compound: this compound, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a predetermined optimal concentration.

-

Assay Plate Setup: To each well of a 96-well plate, add:

-

Assay buffer.

-

A fixed concentration of [3H]-NMS (typically near its Kd value, e.g., 0.5 nM).

-

Varying concentrations of this compound (e.g., 10-12 to 10-5 M).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add a high concentration of atropine.

-

-

Incubation: Initiate the binding reaction by adding the diluted cell membranes to each well. Incubate the plate for a set time (e.g., 90 minutes) at a controlled temperature (e.g., 21-25°C) to reach equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times (e.g., 3-5 times) with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.2. In Vitro Organ Bath Assay

This functional assay measures the ability of a compound to inhibit muscle contraction induced by an agonist.

Objective: To determine the EC50 of this compound for the inhibition of carbachol-induced contractions in isolated bladder smooth muscle strips.

Materials:

-

Animal or human bladder tissue.

-

Krebs-Ringer Bicarbonate (KRB) solution, aerated with 95% O2 / 5% CO2.

-

Organ baths with force-displacement transducers.

-

Agonist: Carbachol (a stable acetylcholine analog).

-

Antagonist: this compound.

-

Data acquisition system.

Methodology:

-

Tissue Preparation: Dissect the bladder tissue in cold KRB solution to obtain smooth muscle strips (e.g., 2 x 8 mm). Mount the strips in the organ baths, with one end attached to a fixed hook and the other to a force transducer. The baths should contain KRB solution maintained at 37°C and continuously aerated.

-

Equilibration: Allow the tissue strips to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes. During this time, wash the tissues with fresh KRB solution every 15-20 minutes.

-

Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol to determine the EC80 (the concentration that produces 80% of the maximal contraction).

-

Antagonist Incubation: Wash the tissues to remove the carbachol. Once the baseline tension is re-established, add a specific concentration of this compound to the bath and incubate for a set period (e.g., 30 minutes).

-

Challenge with Agonist: In the continued presence of this compound, repeat the cumulative addition of carbachol to generate a second concentration-response curve.

-

Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound for different tissue strips.

-

Data Analysis:

-

Measure the peak contractile force generated at each carbachol concentration, both in the absence and presence of the antagonist.

-

Plot the agonist response against the agonist concentration. The presence of a competitive antagonist like this compound will cause a rightward shift in the curve.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).

-

A Schild plot can be used to determine the pA2 value, which is a measure of the antagonist's potency. Alternatively, the EC50 for the inhibition of a fixed agonist concentration can be calculated.

-

Conclusion for the Scientific Community

This compound is a non-selective muscarinic antagonist that effectively inhibits smooth muscle contraction by blocking the M3 receptor-mediated Gq/11-PLC-IP3-Ca2+ signaling pathway. Its high affinity for all muscarinic receptor subtypes, as demonstrated by low nanomolar Ki values, translates into potent functional antagonism of agonist-induced bladder detrusor contractions. The experimental protocols detailed herein provide a robust framework for quantifying the affinity and functional activity of this compound and other antimuscarinic agents, which is critical for preclinical evaluation and drug development. This comprehensive understanding of its molecular interactions is fundamental to its clinical application in managing conditions characterized by smooth muscle overactivity.

References

In Vitro Off-Target Pharmacology of Trospium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro off-target effects of trospium chloride, a quaternary ammonium antimuscarinic agent. The information is intended to assist researchers and drug development professionals in understanding the broader pharmacological profile of this compound beyond its intended therapeutic action on muscarinic receptors. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound is a peripherally acting antimuscarinic agent primarily used for the treatment of overactive bladder. Its quaternary ammonium structure restricts its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects. While its on-target activity at muscarinic receptors is well-characterized, a thorough understanding of its potential off-target interactions is crucial for a complete safety and drug-drug interaction profile. This guide delves into the in vitro evaluation of this compound against a panel of key off-target liabilities, including cytochrome P450 (CYP) enzymes, membrane transporters, and the hERG cardiac ion channel.

On-Target Activity: Muscarinic Receptor Binding

This compound is a non-selective muscarinic receptor antagonist, exhibiting high affinity for M1, M2, and M3 receptor subtypes.[1] In contrast, it demonstrates negligible affinity for nicotinic cholinergic receptors.[2]

Off-Target Interaction Profile

Cytochrome P450 (CYP) Enzyme Inhibition

In vitro studies using human liver microsomes have demonstrated that this compound has a low potential for clinically significant drug-drug interactions mediated by the inhibition of major CYP isoforms. It exhibits negligible inhibitory effects on CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4. However, it is a reasonably potent competitive inhibitor of CYP2D6.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Isoforms by this compound

| CYP Isoform | Substrate | Inhibition Metric | Value (µM) |

| CYP2D6 | Dextromethorphan | K_i | 20, 51 |

| CYP1A2 | Caffeine | IC_50 | >1000 |

| CYP2A6 | Coumarin | IC_50 | >1000 |

| CYP2C9 | S-(-)-Warfarin | IC_50 | >1000 |

| CYP2C19 | S-(+)-Mephenytoin | IC_50 | >1000 |

| CYP2E1 | Chlorzoxazone | IC_50 | >1000 |

| CYP3A4 | Denitronifedipine | IC_50 | >1000 |

Membrane Transporter Interaction

This compound is a substrate for several organic cation transporters (OCT) and multidrug and toxin extrusion (MATE) proteins, which are crucial for its absorption, distribution, and elimination. There is also evidence suggesting its interaction with the efflux transporter P-glycoprotein (P-gp), which contributes to its limited penetration of the blood-brain barrier.[3]

Table 2: In Vitro Interaction of this compound with Human Membrane Transporters

| Transporter | Interaction Type | Metric | Value (µM) |

| OCT1 (SLC22A1) | Substrate/Inhibitor | K_m | 15.1 |

| IC_50 | 15.4 | ||

| OCT2 (SLC22A2) | Substrate/Inhibitor | K_m | 0.6 |

| IC_50 | 7.3 | ||

| OCT3 (SLC22A3) | Substrate/Inhibitor | K_m | 4.4 |

| IC_50 | 11.5 | ||

| MATE1 (SLC47A1) | Substrate/Inhibitor | K_m | 15.4 |

| IC_50 | 11.6 | ||

| MATE2-K (SLC47A2) | Substrate/Inhibitor | K_m | 8.2 |

| IC_50 | 5.1 | ||

| P-glycoprotein (ABCB1) | Substrate | IC_50 / K_i | Not explicitly found in the search results |

hERG Potassium Channel Blockade

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias. An in vitro study on this compound has determined its inhibitory concentration.

Table 3: In Vitro hERG Channel Inhibition by this compound

| Assay Type | Metric | Value (µM) |

| hERG study | IC_50 | 22[4] |

While a direct in vitro IC50 value has been reported, it is important to note that a clinical study on the effect of therapeutic and supratherapeutic doses of this compound showed no significant change in the Fridericia Corrected QT interval (QTcF) relative to placebo.

Experimental Protocols

Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential of this compound on the activity of major human CYP isoforms.

Methodology:

-

Test System: Human liver microsomes.

-

Substrates: Specific probe substrates for each CYP isoform (e.g., dextromethorphan for CYP2D6, caffeine for CYP1A2).

-

Incubation: Incubations are carried out at 37°C in a phosphate buffer (e.g., 0.1 M KH2PO4). The reaction mixture contains human liver microsomes, a specific CYP substrate at its approximate K_m concentration, and varying concentrations of this compound. The reaction is initiated by the addition of an NADPH-generating system.

-

Analysis: Following incubation, the reaction is terminated, and the concentration of the metabolite of the probe substrate is quantified using high-performance liquid chromatography (HPLC) or other appropriate analytical techniques.

-

Data Analysis: The IC_50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For competitive inhibition, the inhibition constant (K_i) can be determined using methods such as the Cheng-Prusoff equation or by constructing a Dixon plot.

Membrane Transporter Substrate/Inhibition Assay (Cell-based)

Objective: To determine if this compound is a substrate or inhibitor of specific human membrane transporters.

Methodology:

-

Test System: Mammalian cell lines (e.g., HEK293, MDCK) stably transfected to overexpress a specific transporter protein (e.g., OCT1, P-gp).

-

Substrate Assay:

-

Cells are incubated with radiolabeled or fluorescently tagged this compound at various concentrations.

-

Uptake is measured over time by quantifying the amount of compound accumulated within the cells.

-

Kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation.

-

-

Inhibition Assay:

-

Cells are incubated with a known probe substrate for the transporter in the presence and absence of varying concentrations of this compound.

-

The uptake of the probe substrate is measured.

-

The IC_50 value for this compound is determined by quantifying the reduction in probe substrate uptake.

-

hERG Potassium Channel Assay (Patch Clamp Electrophysiology)

Objective: To assess the inhibitory effect of this compound on the hERG potassium channel current.

Methodology:

-

Test System: Mammalian cells (e.g., CHO, HEK293) stably expressing the hERG channel.

-

Electrophysiology: Whole-cell patch clamp technique is employed to record the ionic currents flowing through the hERG channels.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit hERG currents. This typically involves a depolarization step to activate the channels, followed by a repolarization step to measure the tail current.

-

Compound Application: Cells are perfused with a control solution, followed by solutions containing increasing concentrations of this compound.

-

Data Analysis: The peak tail current amplitude is measured at each concentration of the test compound. The percentage of current inhibition is calculated relative to the control, and the IC_50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizations

References

Structure-Activity Relationship of Trospium Chloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs related to trospium chloride, a non-selective muscarinic receptor antagonist. This compound's therapeutic effect in treating overactive bladder stems from its antagonism of M2 and M3 receptors, which leads to the relaxation of bladder smooth muscle. Understanding the SAR of its analogs is crucial for the rational design of next-generation antagonists with improved potency, selectivity, and pharmacokinetic profiles.

Core Pharmacophore of this compound

This compound is a quaternary ammonium compound characterized by a rigid spiro-bicyclic nortropane core. The key pharmacophoric elements essential for its antagonist activity are:

-

Quaternary Ammonium Head: The permanently charged nitrogen is critical for a strong ionic interaction with a conserved aspartate residue in the binding pocket of all muscarinic receptor subtypes. This feature also imparts high hydrophilicity, limiting blood-brain barrier penetration.

-

Ester Linkage: The ester group is a key hydrogen bond acceptor and is considered optimal for high potency among related muscarinic antagonists.

-

Hydroxyl Group: The hydroxyl group on the benzilate moiety can act as a hydrogen bond donor, further stabilizing the ligand-receptor complex.

-

Diphenyl Rings: These bulky, hydrophobic groups engage in van der Waals interactions within a less polar region of the binding pocket, contributing significantly to binding affinity.

Quantitative Structure-Activity Relationship Data

Table 1: Representative Binding Affinities (Ki, nM) of Illustrative this compound Analogs at Human Muscarinic Receptors

| Compound | Modification from this compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | SAR Interpretation |

| Trospium | Parent Compound | 1.2 | 0.8 | 1.0 | 2.5 | 1.5 | High-affinity, non-selective baseline |

| Analog A | Replacement of one phenyl ring with a cyclohexyl ring | 5.8 | 3.5 | 4.2 | 10.1 | 7.9 | Reduced aromaticity decreases potency across all subtypes. |

| Analog B | Replacement of benzilate ester with phenylacetate ester | 15.2 | 10.1 | 12.5 | 28.4 | 20.3 | Loss of the hydroxyl and one phenyl group significantly reduces affinity. |

| Analog C | Ester hydrolysis to spiro-alcohol metabolite | >1000 | >1000 | >1000 | >1000 | >1000 | The ester group is critical for high-affinity binding. |

| Analog D | N-demethylation to tertiary amine | 25.6 | 18.9 | 22.1 | 45.3 | 33.7 | Quaternary ammonium is superior to tertiary amine for potency. |

| Analog E | Para-fluoro substitution on one phenyl ring | 1.5 | 1.0 | 1.3 | 2.8 | 1.8 | Minor electronic modification has a negligible effect on affinity. |

Disclaimer: The data in this table is illustrative and intended to demonstrate general SAR principles for muscarinic antagonists. It is compiled from qualitative SAR descriptions and data from related, non-trospium compounds and does not represent a direct experimental study.

Experimental Protocols

The determination of binding affinities for novel analogs is primarily conducted via competitive radioligand binding assays.

Protocol: Competitive Muscarinic Receptor Binding Assay

Objective: To determine the inhibition constant (Ki) of test compounds (trospium analogs) for the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane Preparations: Cell membranes from stable cell lines (e.g., CHO-K1) individually expressing one of the five human muscarinic receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific Binding Control: Atropine (1 µM final concentration).

-

Test Compounds: this compound and its analogs dissolved in assay buffer across a range of concentrations (e.g., 0.1 nM to 100 µM).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

-

Detection: Liquid scintillation counter and scintillation cocktail.

Procedure:

-

Reaction Setup: In a 96-well plate, combine in triplicate:

-

50 µL of radioligand solution ([³H]-NMS at a final concentration near its Kd, e.g., 0.5 nM).

-

50 µL of either assay buffer (for total binding), non-specific binding control (atropine), or test compound dilution.

-

100 µL of the appropriate receptor-expressing membrane preparation (protein concentration typically 10-50 µ g/well ).

-

-

Incubation: Incubate the plates for 2 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualized Pathways and Workflows

M3 Receptor Signaling and Antagonism

The primary therapeutic effect of this compound in the bladder is mediated by blocking the M3 receptor signaling cascade, which is responsible for smooth muscle contraction.

Experimental Workflow

The logical flow for determining the binding affinity of novel compounds follows a standardized and reproducible process.

Methodological & Application

Application Notes and Protocols for In Vitro Contractility Assay of Trospium Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro contractility assay to evaluate the pharmacological effects of trospium chloride on bladder smooth muscle. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction

This compound is a quaternary ammonium antimuscarinic agent used in the treatment of overactive bladder (OAB). Its therapeutic effect stems from its ability to antagonize the action of acetylcholine at muscarinic receptors, leading to the relaxation of the bladder's detrusor smooth muscle.[1][2] This in vitro contractility assay provides a robust method to quantify the inhibitory effects of this compound on bladder muscle contractions, a critical step in preclinical drug development and mechanistic studies.

Data Presentation

The quantitative data from the in vitro contractility assay should be summarized to facilitate clear interpretation and comparison.

Table 1: Pharmacological Parameters of this compound on Carbachol-Induced Contractions in Human Detrusor Muscle

| Parameter | Value (μmol/L) | Description |

| IC50 | 0.05 | The concentration of this compound that causes 50% inhibition of the maximum contractile response to electrical field stimulation.[3] |

Table 2: Ex Vivo Effects of this compound on Human Detrusor Muscle Strips

| Parameter | This compound | Oxybutynin | Tolterodine |

| EC50 (μmol/L) | 0.003 | 10 | ≤ 1.0 |

| Rmax (%) | 86 ± 13 | 50 ± 7 | 70 ± 8 |

| IC50 (μmol/L) | 0.05 | 10 | > 10 |

| MI (%) | 80 ± 17 | 53 ± 7 | 40 ± 16 |

EC50: Bath concentration inducing 50% reversion of carbachol-induced tension. Rmax: % relaxation at final drug concentration in bath. IC50: Bath concentration causing 50% inhibition of maximum contractile response to electrical field stimulation. MI: % inhibition of contraction amplitude at final drug concentration in bath. Data presented as mean ± SD. (p < 0.05 for this compound vs comparators).[3]

Experimental Protocols

This section details the methodology for the in vitro contractility assay using an organ bath system.

Materials and Reagents

-

Fresh bladder tissue (e.g., from human, pig, or rabbit)

-

Krebs-Henseleit Solution (see Table 3 for composition)

-

Carbachol (muscarinic agonist)

-

This compound

-

Carbogen gas (95% O2, 5% CO2)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Table 3: Composition of Krebs-Henseleit Solution

| Component | Concentration (mM) |

| NaCl | 118 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25 |

| Glucose | 11 |

The solution should be freshly prepared and continuously gassed with carbogen to maintain a pH of 7.4.

Tissue Preparation

-

Obtain fresh bladder tissue and immediately place it in ice-cold Krebs-Henseleit solution.

-

Dissect the bladder to isolate the detrusor muscle, removing the mucosa and serosa layers.

-

Cut the detrusor muscle into longitudinal strips of approximately 2 mm in width and 5-10 mm in length.

-

Mount the tissue strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes, until a stable baseline is achieved.

Experimental Procedure

-

Viability Test: After equilibration, contract the tissue strips with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

-

Carbachol-Induced Contraction:

-

Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M) to determine the EC50 (the concentration that produces 50% of the maximal response).

-

Alternatively, induce a submaximal contraction with a fixed concentration of carbachol (e.g., EC80).

-

-

This compound Inhibition:

-

After washing out the carbachol and allowing the tissue to return to baseline, incubate the tissue strips with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

-

Repeat the carbachol concentration-response curve in the presence of this compound.

-

Use a range of this compound concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) to generate a dose-response inhibition curve.[3]

-

Data Analysis

-

Record the contractile force generated by the tissue strips.

-

Normalize the contraction responses to the maximum response induced by KCl or the initial carbachol response.

-

Calculate the percentage of inhibition of the carbachol-induced contraction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value of this compound from the dose-response curve using non-linear regression analysis.

-

For competitive antagonism studies, perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist (this compound) concentration. The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in bladder smooth muscle.

Experimental Workflow for In Vitro Contractility Assay

Caption: Experimental workflow for the in vitro contractility assay.

References

- 1. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in the Treatment of Overactive Bladder Syndrome and Detrusor Overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: an update on a quaternary anticholinergic for treatment of urge urinary incontinence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Trospium Chloride Competition Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trospium chloride is a non-selective, competitive muscarinic acetylcholine receptor (mAChR) antagonist.[1] It exhibits high affinity for M1, M2, and M3 receptor subtypes and also binds to M4 and M5 subtypes.[2][3] This quaternary ammonium compound is used clinically to treat overactive bladder by blocking the effects of acetylcholine in the bladder, leading to smooth muscle relaxation.[4] Understanding the binding affinity of this compound and other investigational compounds at each of the five muscarinic receptor subtypes is crucial for elucidating their pharmacological profile and predicting potential on-target and off-target effects.

This document provides detailed application notes and a comprehensive protocol for determining the binding affinity of this compound at human muscarinic receptors using a competitive radioligand binding assay. This assay measures the ability of an unlabeled compound, such as this compound, to compete with a fixed concentration of a radiolabeled antagonist for binding to the receptor. The most commonly used radioligand for this purpose is [3H]N-methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

Data Presentation: Binding Affinity of this compound

The following table summarizes the inhibitory constant (Ki) values for this compound at the five human muscarinic receptor subtypes (M1-M5) from published literature. The Ki value is a measure of the binding affinity of a ligand to a receptor, where a lower Ki value indicates a higher affinity.

| Receptor Subtype | Radioligand | Ki (nM) | Cell Line | Reference |

| M1 | [3H]NMS | 0.79 | CHO-K1 | [5] |

| M2 | [3H]NMS | 0.63 | CHO-K1 | |

| M3 | [3H]NMS | 0.50 | CHO-K1 | |

| M4 | [3H]NMS | 1.00 | CHO-K1 | |

| M5 | [3H]NMS | 2.51 | CHO-K1 |

Note: Ki values can vary slightly between studies depending on the experimental conditions.

Experimental Protocols

This section outlines the detailed methodology for performing a competitive radioligand binding assay to determine the Ki of this compound at each of the five muscarinic receptor subtypes.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) with a specific activity of approximately 80 Ci/mmol.

-

Test Compound: this compound.

-

Reference Compound (for non-specific binding): Atropine.

-

Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4 with protease inhibitors.

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment:

-

Cell culture apparatus

-

Centrifuge (capable of 40,000 x g)

-

Dounce homogenizer or Polytron

-

96-well filter plates (e.g., GF/C glass fiber filters)

-

Vacuum manifold or cell harvester

-

Liquid scintillation counter

-

Protein assay kit (e.g., BCA or Bradford)

-

Membrane Preparation

-

Culture the specific muscarinic receptor-expressing cells to confluency.

-

Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

-

Repeat the centrifugation and resuspension step to wash the membranes.

-

Finally, resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay Protocol

This protocol is designed for a 96-well plate format and should be performed in triplicate.

-

Prepare Reagents:

-

On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 10-50 µg of protein per well).

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10-11 M to 10-5 M.

-

Prepare the [3H]NMS solution in assay buffer at a concentration that is approximately its Kd for the receptor subtype being tested (e.g., ~0.1-0.4 nM).

-

Prepare the non-specific binding (NSB) control solution of atropine (1 µM).

-

-

Assay Plate Setup:

-

Total Binding (TB) wells: Add 50 µL of assay buffer.

-

Non-Specific Binding (NSB) wells: Add 50 µL of 1 µM atropine solution.

-

Competition wells: Add 50 µL of each this compound dilution.

-

-

Initiate Binding Reaction:

-